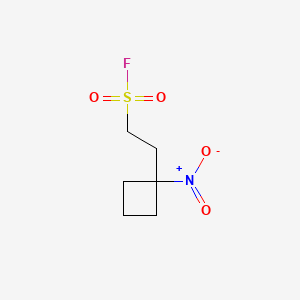
2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride is a chemical compound with the molecular formula C6H10FNO4S It is characterized by the presence of a nitro group attached to a cyclobutyl ring, an ethane chain, and a sulfonyl fluoride group
Preparation Methods
The synthesis of 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride can be achieved through several synthetic routes. One common method involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. This process typically uses readily available and easy-to-operate reagents, making it a practical approach for laboratory synthesis . Industrial production methods may involve more scalable processes, such as the use of phase transfer catalysts and transition metal-catalyzed reactions to enhance yield and efficiency .
Chemical Reactions Analysis
2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl fluoride group can participate in substitution reactions, particularly in sulfur(vi)-fluoride exchange (SuFEx) reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and fluorinating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride has several scientific research applications:
Biology: The compound’s ability to form stable sulfonate connections makes it useful in biochemical studies and as a probe for studying enzyme activity.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride involves its reactivity with nucleophiles, particularly through the SuFEx reaction. This reaction allows the compound to form stable covalent bonds with specific amino acids or proteins, making it a valuable tool in chemical biology and medicinal chemistry . The molecular targets and pathways involved include active-site amino acid residues in enzymes, which can be selectively modified or inhibited by the compound.
Comparison with Similar Compounds
2-(1-nitrocyclobutyl)ethane-1-sulfonylfluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
1-Bromoethene-1-sulfonyl fluoride (BESF): Another compound used in SuFEx chemistry with similar reactivity but different structural features.
Sulfonimidates: These compounds also contain a sulfur-fluorine bond and are used in similar applications but have different reactivity profiles and structural characteristics. The uniqueness of this compound lies in its specific combination of a nitrocyclobutyl group and a sulfonyl fluoride group, which imparts distinct reactivity and stability properties.
Properties
IUPAC Name |
2-(1-nitrocyclobutyl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO4S/c7-13(11,12)5-4-6(8(9)10)2-1-3-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECLOXSDEFNCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCS(=O)(=O)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
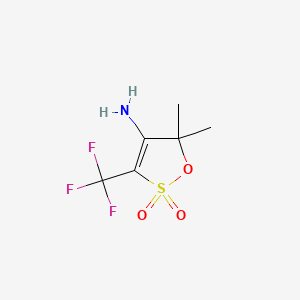
![sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B6606221.png)
![6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B6606225.png)
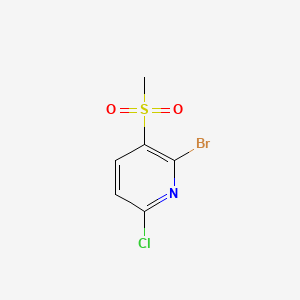
![tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate](/img/structure/B6606251.png)
![2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6606257.png)

![tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate](/img/structure/B6606265.png)
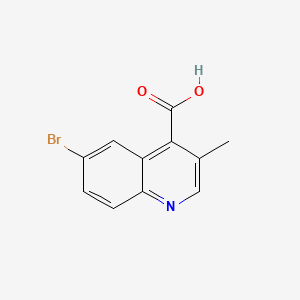
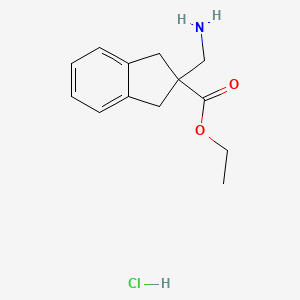
![4-{[(1S)-1-carboxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamoyl}butanoicacid](/img/structure/B6606277.png)

![tert-butylN-[1-(5-aminopyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B6606303.png)

